molecular formula C14H13N3O2 B1236132 N-[[(6-methyl-2-pyridinyl)amino]-oxomethyl]benzamide

N-[[(6-methyl-2-pyridinyl)amino]-oxomethyl]benzamide

Cat. No. B1236132
M. Wt: 255.27 g/mol
InChI Key: BCLLGYXPSYLYTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[(6-methyl-2-pyridinyl)amino]-oxomethyl]benzamide is a member of benzoic acids.

Scientific Research Applications

Electrophoretic Separation Studies

N-[[(6-methyl-2-pyridinyl)amino]-oxomethyl]benzamide and related substances have been studied in the context of nonaqueous capillary electrophoresis. This method is effective for separating complex mixtures and analyzing chemical compounds in various substances, which is important for quality control in pharmaceuticals (Ye et al., 2012).

Histone Deacetylase Inhibition

Research on similar compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide has revealed their role as histone deacetylase (HDAC) inhibitors. These inhibitors play a crucial role in cancer therapy by affecting gene expression and cell proliferation (Zhou et al., 2008).

Comparative Molecular Field Analysis

Studies involving benzamides, which are structurally similar to N-[[(6-methyl-2-pyridinyl)amino]-oxomethyl]benzamide, have used Comparative Molecular Field Analysis (CoMFA) for understanding the relationship between molecular structure and biological activity. This analysis aids in the design of more effective drugs (Parate et al., 2005).

Crystal Structure Studies

The crystal structures of certain benzamides have been studied, providing insights into their molecular arrangements and interactions. Understanding crystal structures is key for drug design and predicting compound behavior (Kubicki et al., 2000).

Cytotoxic Activity Analysis

The synthesis and structural analysis of various benzamide derivatives and their metal complexes have been explored, particularly for their cytotoxic activity against various cancer cell lines. These studies are crucial in developing new anticancer agents (Adhami et al., 2014).

Fluorescent Anion Sensing

Certain benzamide derivatives have been used to develop fluorescent anion sensors. These sensors have applications in detecting anions in aqueous environments, which is valuable in environmental monitoring and analysis (Dorazco‐González et al., 2014).

Application in C-H Bond Activation

N-amino-7-azaindole, structurally similar to N-[[(6-methyl-2-pyridinyl)amino]-oxomethyl]benzamide, has been used in ruthenium-catalyzed oxidative annulation processes. This showcases the compound's role in facilitating complex chemical reactions, which is significant in synthetic chemistry (Sagara et al., 2019).

Aggregation Enhanced Emission Studies

Research on pyridyl substituted benzamides has explored their properties in aggregation enhanced emission. Such studies are vital for developing new materials with advanced optical properties (Srivastava et al., 2017).

Antibacterial Activity Research

Studies have been conducted on benzamides like N-(3-Hydroxy-2-pyridyl)benzamides for their antibacterial activity. This research is crucial for the development of new antibacterial agents and understanding their mechanism of action (Mobinikhaledi et al., 2006).

properties

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

N-[(6-methylpyridin-2-yl)carbamoyl]benzamide

InChI

InChI=1S/C14H13N3O2/c1-10-6-5-9-12(15-10)16-14(19)17-13(18)11-7-3-2-4-8-11/h2-9H,1H3,(H2,15,16,17,18,19)

InChI Key

BCLLGYXPSYLYTG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)NC(=O)C2=CC=CC=C2

solubility

0.8 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[(6-methyl-2-pyridinyl)amino]-oxomethyl]benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[[(6-methyl-2-pyridinyl)amino]-oxomethyl]benzamide
Reactant of Route 3
Reactant of Route 3
N-[[(6-methyl-2-pyridinyl)amino]-oxomethyl]benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[[(6-methyl-2-pyridinyl)amino]-oxomethyl]benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[[(6-methyl-2-pyridinyl)amino]-oxomethyl]benzamide
Reactant of Route 6
Reactant of Route 6
N-[[(6-methyl-2-pyridinyl)amino]-oxomethyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.